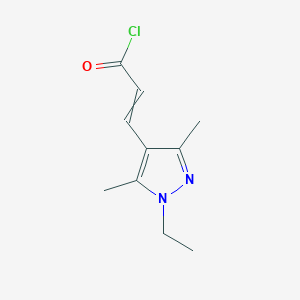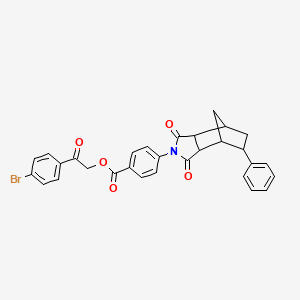![molecular formula C24H23F2NO3 B12467968 tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B12467968.png)
tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with fluorophenyl groups and a tert-butyl ester, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with a piperidine derivative under basic conditions, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Analyse Des Réactions Chimiques
Tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Applications De Recherche Scientifique
Tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s fluorophenyl groups can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate include:
- tert-butyl (E)-(6- 2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl-2,2-dimethyl[1,3]dioxan-4-yl)acetate : This compound features a similar tert-butyl ester group but has a more complex structure with additional functional groups .
tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound shares the piperidine and tert-butyl ester moieties but has different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical reactivity and applications.
Propriétés
Formule moléculaire |
C24H23F2NO3 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3 |
Clé InChI |
MCSPIRBNMDODQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,4,5-Triacetyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)ethanone](/img/structure/B12467888.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12467890.png)

![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)

![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)
![Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12467932.png)

![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)
![1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12467951.png)
